molecular formula C23H27N5O4 B264921 Ethyl 4-(2-(methyloxy)phenyl)-6-oxo-2-(4-(2-pyridinyl)-1-piperazinyl)-1,4,5,6-tetrahydro-5-pyrimidinecarboxylate

Ethyl 4-(2-(methyloxy)phenyl)-6-oxo-2-(4-(2-pyridinyl)-1-piperazinyl)-1,4,5,6-tetrahydro-5-pyrimidinecarboxylate

Número de catálogo B264921
Peso molecular: 437.5 g/mol
Clave InChI: SJESSGVYNYILGY-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

Ethyl 4-(2-(methyloxy)phenyl)-6-oxo-2-(4-(2-pyridinyl)-1-piperazinyl)-1,4,5,6-tetrahydro-5-pyrimidinecarboxylate, also known as TAK-659, is a chemical compound that has been extensively studied for its potential therapeutic applications.

Mecanismo De Acción

Ethyl 4-(2-(methyloxy)phenyl)-6-oxo-2-(4-(2-pyridinyl)-1-piperazinyl)-1,4,5,6-tetrahydro-5-pyrimidinecarboxylate is a selective inhibitor of Bruton's tyrosine kinase (BTK), a key enzyme involved in the signaling pathways of B cells and other immune cells. By inhibiting BTK, Ethyl 4-(2-(methyloxy)phenyl)-6-oxo-2-(4-(2-pyridinyl)-1-piperazinyl)-1,4,5,6-tetrahydro-5-pyrimidinecarboxylate can block the activation and proliferation of B cells, which play a critical role in the development of various diseases. Ethyl 4-(2-(methyloxy)phenyl)-6-oxo-2-(4-(2-pyridinyl)-1-piperazinyl)-1,4,5,6-tetrahydro-5-pyrimidinecarboxylate has also been shown to inhibit other signaling pathways, including the PI3K/AKT and NF-κB pathways, which are involved in cell survival and inflammation.
Biochemical and Physiological Effects:
Ethyl 4-(2-(methyloxy)phenyl)-6-oxo-2-(4-(2-pyridinyl)-1-piperazinyl)-1,4,5,6-tetrahydro-5-pyrimidinecarboxylate has been shown to have several biochemical and physiological effects, including inhibition of B cell activation and proliferation, suppression of autoimmune responses, and anti-inflammatory effects. Ethyl 4-(2-(methyloxy)phenyl)-6-oxo-2-(4-(2-pyridinyl)-1-piperazinyl)-1,4,5,6-tetrahydro-5-pyrimidinecarboxylate has also been shown to induce apoptosis (programmed cell death) in cancer cells, leading to their death. In animal studies, Ethyl 4-(2-(methyloxy)phenyl)-6-oxo-2-(4-(2-pyridinyl)-1-piperazinyl)-1,4,5,6-tetrahydro-5-pyrimidinecarboxylate has been well-tolerated and has shown no significant toxicity.

Ventajas Y Limitaciones Para Experimentos De Laboratorio

One of the main advantages of Ethyl 4-(2-(methyloxy)phenyl)-6-oxo-2-(4-(2-pyridinyl)-1-piperazinyl)-1,4,5,6-tetrahydro-5-pyrimidinecarboxylate is its selectivity for BTK, which reduces the risk of off-target effects and toxicity. Ethyl 4-(2-(methyloxy)phenyl)-6-oxo-2-(4-(2-pyridinyl)-1-piperazinyl)-1,4,5,6-tetrahydro-5-pyrimidinecarboxylate has also shown good pharmacokinetic properties, including high oral bioavailability and a long half-life. However, one of the limitations of Ethyl 4-(2-(methyloxy)phenyl)-6-oxo-2-(4-(2-pyridinyl)-1-piperazinyl)-1,4,5,6-tetrahydro-5-pyrimidinecarboxylate is its relatively low potency compared to other BTK inhibitors. This may limit its effectiveness in certain diseases and require higher doses or combination therapies.

Direcciones Futuras

There are several future directions for the development of Ethyl 4-(2-(methyloxy)phenyl)-6-oxo-2-(4-(2-pyridinyl)-1-piperazinyl)-1,4,5,6-tetrahydro-5-pyrimidinecarboxylate and related compounds. One direction is to optimize the potency and selectivity of Ethyl 4-(2-(methyloxy)phenyl)-6-oxo-2-(4-(2-pyridinyl)-1-piperazinyl)-1,4,5,6-tetrahydro-5-pyrimidinecarboxylate to improve its therapeutic efficacy. Another direction is to investigate the potential of Ethyl 4-(2-(methyloxy)phenyl)-6-oxo-2-(4-(2-pyridinyl)-1-piperazinyl)-1,4,5,6-tetrahydro-5-pyrimidinecarboxylate in combination with other drugs, such as immune checkpoint inhibitors or chemotherapy agents. Additionally, further studies are needed to explore the potential of Ethyl 4-(2-(methyloxy)phenyl)-6-oxo-2-(4-(2-pyridinyl)-1-piperazinyl)-1,4,5,6-tetrahydro-5-pyrimidinecarboxylate in various diseases, including cancer, autoimmune diseases, and inflammatory disorders. Finally, the safety and efficacy of Ethyl 4-(2-(methyloxy)phenyl)-6-oxo-2-(4-(2-pyridinyl)-1-piperazinyl)-1,4,5,6-tetrahydro-5-pyrimidinecarboxylate need to be evaluated in clinical trials to determine its potential as a therapeutic agent.

Métodos De Síntesis

The synthesis of Ethyl 4-(2-(methyloxy)phenyl)-6-oxo-2-(4-(2-pyridinyl)-1-piperazinyl)-1,4,5,6-tetrahydro-5-pyrimidinecarboxylate involves the reaction of 4-(2-(methyloxy)phenyl)-2-pyridinamine and ethyl 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate in the presence of a palladium catalyst. The resulting product is then treated with piperazine and sodium hydride to obtain Ethyl 4-(2-(methyloxy)phenyl)-6-oxo-2-(4-(2-pyridinyl)-1-piperazinyl)-1,4,5,6-tetrahydro-5-pyrimidinecarboxylate. This synthesis method has been optimized to yield high purity and yield of Ethyl 4-(2-(methyloxy)phenyl)-6-oxo-2-(4-(2-pyridinyl)-1-piperazinyl)-1,4,5,6-tetrahydro-5-pyrimidinecarboxylate.

Aplicaciones Científicas De Investigación

Ethyl 4-(2-(methyloxy)phenyl)-6-oxo-2-(4-(2-pyridinyl)-1-piperazinyl)-1,4,5,6-tetrahydro-5-pyrimidinecarboxylate has been extensively studied for its potential therapeutic applications in various diseases, including cancer, autoimmune diseases, and inflammatory disorders. In preclinical studies, Ethyl 4-(2-(methyloxy)phenyl)-6-oxo-2-(4-(2-pyridinyl)-1-piperazinyl)-1,4,5,6-tetrahydro-5-pyrimidinecarboxylate has shown promising results in inhibiting the growth of cancer cells and suppressing autoimmune responses. Ethyl 4-(2-(methyloxy)phenyl)-6-oxo-2-(4-(2-pyridinyl)-1-piperazinyl)-1,4,5,6-tetrahydro-5-pyrimidinecarboxylate has also been shown to have anti-inflammatory effects in animal models of inflammatory disorders.

Propiedades

Nombre del producto

Ethyl 4-(2-(methyloxy)phenyl)-6-oxo-2-(4-(2-pyridinyl)-1-piperazinyl)-1,4,5,6-tetrahydro-5-pyrimidinecarboxylate

Fórmula molecular

C23H27N5O4

Peso molecular

437.5 g/mol

Nombre IUPAC

ethyl 4-(2-methoxyphenyl)-6-oxo-2-(4-pyridin-2-ylpiperazin-1-yl)-4,5-dihydro-1H-pyrimidine-5-carboxylate

InChI

InChI=1S/C23H27N5O4/c1-3-32-22(30)19-20(16-8-4-5-9-17(16)31-2)25-23(26-21(19)29)28-14-12-27(13-15-28)18-10-6-7-11-24-18/h4-11,19-20H,3,12-15H2,1-2H3,(H,25,26,29)

Clave InChI

SJESSGVYNYILGY-UHFFFAOYSA-N

SMILES

CCOC(=O)C1C(N=C(NC1=O)N2CCN(CC2)C3=CC=CC=N3)C4=CC=CC=C4OC

SMILES canónico

CCOC(=O)C1C(N=C(NC1=O)N2CCN(CC2)C3=CC=CC=N3)C4=CC=CC=C4OC

Origen del producto

United States

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.